3-amino-4-hydroxy-5H-furan-2-one
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Overview
Description
3-amino-4-hydroxy-5H-furan-2-one is a heterocyclic organic compound that features a furan ring with amino and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxy-5H-furan-2-one can be achieved through several methods. One common approach involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields .
Another method involves the transformation of 2-oxocarboxylic acids, formylation, or carboxylation of functionalized aromatic (heterocyclic) compounds, as well as synthetic modifications of furan derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis of furan derivatives often involves similar multi-component reactions and transformations of readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-hydroxy-5H-furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse furan derivatives .
Scientific Research Applications
3-amino-4-hydroxy-5H-furan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxy-5H-furan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial biofilm formation by targeting quorum sensing receptors such as LasR and LuxS . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-hydroxyfuran-2(5H)-one: This compound shares a similar furan ring structure but lacks the amino group.
3,4-dihalo-2(5H)-furanones: These derivatives have halogen substituents instead of amino and hydroxy groups.
Uniqueness
3-amino-4-hydroxy-5H-furan-2-one is unique due to the presence of both amino and hydroxy groups on the furan ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-amino-3-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3-2(6)1-8-4(3)7/h6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPGEKBYLEISY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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